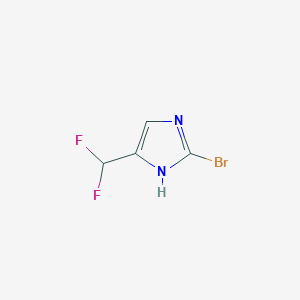

2-Bromo-5-(difluoromethyl)-1H-imidazole

Beschreibung

Eigenschaften

Molekularformel |

C4H3BrF2N2 |

|---|---|

Molekulargewicht |

196.98 g/mol |

IUPAC-Name |

2-bromo-5-(difluoromethyl)-1H-imidazole |

InChI |

InChI=1S/C4H3BrF2N2/c5-4-8-1-2(9-4)3(6)7/h1,3H,(H,8,9) |

InChI-Schlüssel |

BWEWQRROJQFKSI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(NC(=N1)Br)C(F)F |

Herkunft des Produkts |

United States |

Mechanistic Investigations of Key Reactions Involving 2 Bromo 5 Difluoromethyl 1h Imidazole

Elucidation of Difluoromethylation Reaction Mechanisms

The incorporation of a difluoromethyl (CF2H) group into organic molecules is a critical strategy in drug design, as this group can serve as a lipophilic isostere for hydroxyl, amino, and thiol groups. nih.gov The mechanisms for introducing this moiety onto an imidazole (B134444) ring can be broadly categorized into nucleophilic, electrophilic, and radical pathways. cas.cn

Recent advancements have focused on visible-light-promoted radical reactions, which offer an efficient and sustainable method for synthesizing difluoromethylated polycyclic imidazoles. beilstein-journals.org These reactions often proceed without the need for metal catalysts, photocatalysts, or additives. nih.govbeilstein-journals.org The mechanism typically involves the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, such as difluoroacetic acid (CF2HCO2H) or sodium difluoromethanesulfinate (CF2HSO2Na). nih.govbeilstein-journals.org

A plausible radical-based mechanism is initiated by the formation of the •CF2H radical. This radical then adds to an alkene tethered to the imidazole ring, generating a new carbon-centered radical. This intermediate subsequently undergoes an intramolecular cyclization onto the imidazole ring, followed by an oxidation and deprotonation sequence to yield the final difluoromethylated polycyclic product. nih.govbeilstein-journals.org Mechanistic studies confirm that the reaction proceeds via a radical pathway. nih.govbeilstein-journals.org

Alternative strategies involve nucleophilic difluoromethylation using reagents like PhSO2CF2H or electrophilic difluoromethylation with specialized reagents that can transfer a "CF2H+" equivalent to nucleophilic sites on the imidazole ring. cas.cn

Table 1: Comparison of Difluoromethylation Methods for Imidazole Systems

| Method | Reagent(s) | Key Intermediate | Conditions | Reference |

|---|---|---|---|---|

| Radical Cyclization | CF2HCO2H, PhI(OAc)2 | Difluoromethyl radical (•CF2H) | Visible light | nih.govbeilstein-journals.org |

| Electrochemical | CF2HSO2Na | Difluoromethyl radical (•CF2H) | Electrochemical cell | nih.govbeilstein-journals.org |

| Nucleophilic | PhSO2CF2H | Imidazole anion | Base | cas.cn |

Bromination Reaction Pathways in Imidazole Systems

The bromination of imidazoles is a fundamental transformation that typically proceeds via an electrophilic substitution mechanism. globalresearchonline.net The imidazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles, with substitution generally occurring at the 4- and 5-positions. globalresearchonline.net However, the reactivity and regioselectivity are heavily influenced by the substituents already present on the ring.

In the case of synthesizing 2-Bromo-5-(difluoromethyl)-1H-imidazole, the presence of the electron-withdrawing difluoromethyl group at the 5-position deactivates the ring towards electrophilic attack. Bromination must therefore be carefully controlled. Common brominating agents include N-Bromosuccinimide (NBS) and elemental bromine (Br2) in a suitable solvent like acetic acid. youtube.comresearchgate.net

The mechanism for electrophilic bromination involves the attack of the imidazole π-system on the electrophilic bromine source, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Subsequent loss of a proton from the carbon atom that was attacked restores the aromaticity of the ring and yields the brominated product. globalresearchonline.net

Radical bromination using NBS can also achieve selective monobromination, sometimes at the C2 position, under specific conditions. youtube.com Additionally, Sandmeyer-type reactions have been reported for the conversion of a 2-mercaptoimidazole (B184291) derivative into a 2-bromoimidazole in the presence of copper(I) bromide, representing an alternative pathway to direct electrophilic bromination. rsc.org

Table 2: Bromination Reagents and Conditions for Imidazoles

| Reagent | Solvent | Mechanism Type | Typical Position of Attack | Reference |

|---|---|---|---|---|

| Br2 | Acetic Acid | Electrophilic Substitution | C4, C5, C2 | researchgate.net |

| N-Bromosuccinimide (NBS) | Acetonitrile | Electrophilic Substitution | C5 | youtube.com |

| N-Bromosuccinimide (NBS) | CCl4, Initiator | Radical Substitution | C2 | youtube.com |

Nucleophilic and Electrophilic Substitution Mechanisms at the Imidazole Core

The imidazole ring's reactivity towards substitution is amphoteric. While inherently susceptible to electrophilic attack, it is generally less likely to undergo nucleophilic substitution unless activated by strongly electron-withdrawing substituents. globalresearchonline.net The presence of both a bromine atom at the C2 position and a difluoromethyl group at the C5 position significantly alters the electronic landscape of the imidazole core in this compound.

Nucleophilic Substitution: The C2 position of the imidazole ring, when substituted with a good leaving group like bromine, becomes a prime site for nucleophilic attack. askfilo.compharmaguideline.com The electron-withdrawing nature of the adjacent ring nitrogens and the distal difluoromethyl group further increases the electrophilicity of this carbon, facilitating nucleophilic substitution. askfilo.com The reaction proceeds through a classic S_NAr (Nucleophilic Aromatic Substitution) mechanism. This involves the addition of a nucleophile to the C2 carbon to form a negatively charged, resonance-stabilized intermediate (a Meisenheimer-like complex). In the subsequent step, the bromide ion is eliminated, restoring the aromaticity of the imidazole ring. researchgate.net

Electrophilic Substitution: Conversely, the two strong electron-withdrawing groups (bromo and difluoromethyl) deactivate the imidazole ring towards further electrophilic substitution. globalresearchonline.net Reactions with electrophiles would require harsh conditions and would be significantly slower than on an unsubstituted imidazole. If substitution were to occur, the directing effects of the existing substituents would need to be considered. The nitrogen atoms themselves can act as nucleophiles, leading to N-alkylation or N-acylation. pharmaguideline.comyoutube.com

Radical Reaction Pathways and Intermediates

Radical reactions provide a powerful and often complementary approach to ionic pathways for the functionalization of heterocycles like imidazole. acs.org As discussed in the context of difluoromethylation, the generation of radical intermediates is a key step in many modern synthetic methods. nih.govbeilstein-journals.org

The formation of an imidazole-centered radical can be achieved through various means. For instance, radical bromination with NBS under photochemical or thermal initiation involves the abstraction of a hydrogen atom from the imidazole ring by a bromine radical, generating an imidazolyl radical. youtube.com This radical intermediate then reacts with a molecule of Br2 or NBS to propagate the radical chain and form the brominated product.

In the context of this compound, radical reactions can be initiated at different sites. The difluoromethyl group itself can be installed via a radical mechanism where a •CF2H radical adds to the imidazole system. nih.govcas.cn Furthermore, the C-Br bond could potentially undergo homolytic cleavage under specific conditions to generate a C2-imidazolyl radical, which could then participate in various radical-mediated coupling reactions. The stability of these radical intermediates is a crucial factor in determining the feasibility and outcome of such reactions. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments (¹H, ¹³C, ¹⁹F NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular framework of 2-Bromo-5-(difluoromethyl)-1H-imidazole. By analyzing ¹H, ¹³C, and ¹⁹F NMR spectra, along with two-dimensional (2D) NMR experiments, a comprehensive picture of the atomic connectivity and spatial relationships can be constructed.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would likely show a singlet for the C4-H proton of the imidazole (B134444) ring. The N-H proton would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The proton of the difluoromethyl group (-CHF₂) would present as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton. Distinct signals would be observed for the three carbon atoms of the imidazole ring and the carbon of the difluoromethyl group. The carbon bearing the bromine atom (C2) would be significantly downfield. The difluoromethyl carbon would appear as a triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR: The fluorine-19 NMR is particularly informative for fluorinated compounds. For the -CHF₂ group, a doublet would be expected due to coupling with the single proton.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between the -CHF₂ proton and the fluorine atoms. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial to definitively assign the proton and carbon signals and to establish the connectivity between the difluoromethyl group and the C5 position of the imidazole ring.

Expected NMR Data for this compound:

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.3 | s | - | C4-H |

| ~12-14 | br s | - | N-H | |

| ~6.8 | t | JHF ≈ 55-60 | -CHF₂ | |

| ¹³C | ~120 | s | - | C2 |

| ~115 | d | JCF ≈ 20-25 | C5 | |

| ~125 | s | - | C4 | |

| ~110 | t | JCF ≈ 240-250 | -CHF₂ | |

| ¹⁹F | ~-110 to -130 | d | JHF ≈ 55-60 | -CHF₂ |

Note: Expected values are based on typical ranges for similar structural motifs.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition. For C₄H₂BrF₂N₂, the expected exact mass would be calculated. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two major peaks separated by two mass units (M and M+2).

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is useful for analyzing the purity of the compound and providing molecular weight information. bldpharm.com

Expected Mass Spectrometry Data:

| Technique | Ion | Expected m/z | Information Obtained |

| HRMS (ESI+) | [M+H]⁺ | Calculated for C₄H₃BrF₂N₂⁺ | Precise mass and elemental composition confirmation. Isotopic pattern for bromine. |

| MS/MS | Fragment ions | Varies | Structural information from fragmentation patterns (e.g., loss of Br, HF). |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching vibration, typically a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching of the imidazole ring would appear around 3100 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic ring would be observed in the 1500-1650 cm⁻¹ region. The C-F stretching vibrations of the difluoromethyl group would give rise to strong absorptions, likely in the 1100-1000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the imidazole ring are often more intense in the Raman spectrum than in the IR spectrum.

Expected Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Broad, Medium | N-H Stretch |

| ~3100 | Medium | Aromatic C-H Stretch |

| 1500-1650 | Medium-Strong | C=N, C=C Ring Stretches |

| 1100-1000 | Strong | C-F Stretch |

| < 700 | Medium | C-Br Stretch |

X-ray Crystallography for Solid-State Structural Conformation

Computational and Theoretical Studies of 2 Bromo 5 Difluoromethyl 1h Imidazole

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic structure and energetics of molecules like 2-Bromo-5-(difluoromethyl)-1H-imidazole. By solving approximations of the Schrödinger equation, DFT methods can determine the molecule's ground-state electronic energy, the spatial distribution of its electrons, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For substituted imidazoles, calculations are typically performed using hybrid functionals such as B3LYP, in conjunction with Pople-style basis sets like 6-311++G(d,p), which provide a good balance between computational cost and accuracy for organic molecules. researchgate.netresearchgate.net The electronic properties of this compound are significantly influenced by its substituents. The bromine atom at the 2-position and the difluoromethyl group at the 5-position are both electron-withdrawing groups. These substituents are expected to lower the energies of both the HOMO and LUMO levels compared to unsubstituted imidazole (B134444).

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from these calculations, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the opposite. For imidazole derivatives with electron-withdrawing groups, the energy gap is generally modulated, which in turn affects their reactivity profiles. unipma.ac.id For instance, in a study of 2-(2-methylphenyl)-4,5-diphenyl-1H-imidazole, the introduction of an electron-withdrawing nitro group was shown to significantly alter the electronic properties. webofjournals.com

Table 1: Predicted Electronic Properties of a Substituted Imidazole Derivative (Example Data)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -1.50 |

| Energy Gap (ΔE) | 5.75 |

| Ionization Potential | 7.25 |

| Electron Affinity | 1.50 |

Note: This data is representative for a substituted imidazole and not specific to this compound. The values are calculated at the B3LYP/6-311G(d,p) level of theory.

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MESP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density. Typically, red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive electrostatic potential (electron-deficient regions, prone to nucleophilic attack). Green and yellow represent intermediate potentials. researchgate.net

For this compound, the MESP map would be expected to show regions of negative potential around the nitrogen atoms of the imidazole ring, particularly the non-protonated nitrogen, which possesses a lone pair of electrons. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, the hydrogen atom attached to the other ring nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor. The electron-withdrawing nature of the bromine and difluoromethyl groups would lead to a more positive potential on the imidazole ring's carbon atoms and the hydrogen of the CHF2 group, increasing their susceptibility to nucleophilic attack. MESP analysis of other substituted imidazoles has confirmed that electron-withdrawing groups lead to a more pronounced positive potential on the ring. researchgate.net

Prediction of Reactivity and Regioselectivity through Computational Methods

Computational methods provide a framework for predicting the reactivity and regioselectivity of chemical reactions involving this compound. The analysis of frontier molecular orbitals (HOMO and LUMO) is a key aspect of this. The HOMO, being the outermost orbital containing electrons, is associated with the molecule's ability to donate electrons. The LUMO, as the lowest energy unoccupied orbital, relates to its ability to accept electrons. The distribution of these orbitals across the molecule can predict the most likely sites for electrophilic and nucleophilic attack.

Conformational Analysis and Intermolecular Interactions

While the imidazole ring itself is rigid, conformational analysis is relevant for understanding the rotation of the difluoromethyl group and potential intermolecular interactions. Computational methods can be used to perform a potential energy surface (PES) scan by rotating the C-C bond connecting the imidazole ring and the difluoromethyl group to identify the most stable conformer. For other imidazole derivatives with flexible side chains, similar PES scans have been successfully employed to determine the lowest energy conformations. nih.govresearchgate.net

Intermolecular interactions are crucial for understanding the solid-state structure and properties of the compound. This compound can participate in various non-covalent interactions. The N-H group can act as a hydrogen bond donor, while the non-protonated nitrogen atom can serve as a hydrogen bond acceptor. nih.gov Additionally, the bromine atom can engage in halogen bonding, an interaction where the electrophilic region on the halogen atom interacts with a nucleophile. mdpi.com The difluoromethyl group, while generally considered weakly interacting, can also participate in weak hydrogen bonds. Computational studies on related systems, such as those involving Hirshfeld surface analysis, have been effective in quantifying the contributions of these different intermolecular interactions to the crystal packing. mdpi.com

Theoretical Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the characterization of new compounds and the interpretation of experimental spectra. For this compound, theoretical vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra can be calculated using DFT methods.

The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental IR and Raman spectra to assign the observed bands to specific vibrational modes of the molecule. researchgate.net Studies on similar molecules, like 4-(4-fluoro-phenyl)-1H-imidazole, have shown excellent agreement between scaled theoretical frequencies and experimental data. researchgate.net

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be computed. These theoretical values are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules. For instance, computational studies on 2-nitroimidazole-based radiopharmaceuticals have been used to predict NMR shielding tensors and spin-spin coupling constants, deepening the understanding of their electronic structures. mdpi.comresearchgate.net The correlation between theoretical and experimental spectroscopic data provides a robust validation of the computed molecular structure.

Table 2: Representative Calculated Vibrational Frequencies for a Substituted Imidazole

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H stretch | 3150 |

| C-H stretch (ring) | 3100 |

| C=N stretch | 1620 |

| Ring deformation | 1450 |

| C-Br stretch | 650 |

Note: This data is illustrative for a substituted imidazole and not specific to this compound. Calculations are typically performed at the B3LYP/6-311++G(d,p) level.

Chemical Transformations and Derivatization of 2 Bromo 5 Difluoromethyl 1h Imidazole

Functionalization at the Nitrogen Atom

The imidazole (B134444) ring contains two nitrogen atoms, but the N-H proton is readily abstracted, allowing for functionalization at this position. The presence of the electron-withdrawing difluoromethyl group at the C5 position and the bromine at the C2 position influences the acidity of the N-H proton and the nucleophilicity of the imidazole nitrogens.

N-Alkylation: The alkylation of the imidazole nitrogen is a common transformation. In a broader context of N-alkylation of imidazoles, particularly those bearing electron-withdrawing groups, the reaction typically proceeds by deprotonation with a suitable base, followed by reaction with an alkylating agent. For instance, the N-alkylation of indazoles, which share some similarities with imidazoles, can be directed to either N1 or N2 depending on the reaction conditions. The use of sodium hydride in THF, for example, has been shown to favor N1 alkylation in indazoles with an electron-withdrawing group at C3. researchgate.net While specific studies on 2-bromo-5-(difluoromethyl)-1H-imidazole are not extensively documented, it is anticipated that similar conditions would lead to the corresponding N-alkylated products. A general procedure for N-alkylation of a related bromo-indazole involves the use of cesium carbonate as a base and an alkyl tosylate as the electrophile in dioxane at elevated temperatures. researchgate.net

N-Arylation: The introduction of an aryl group at the nitrogen atom can be achieved through various cross-coupling reactions. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a widely used method. For example, the N-arylation of 5-bromo-2-aminobenzimidazole has been successfully achieved using aryl boronic acids in the presence of a copper(II) acetate (B1210297) catalyst and a base like tetramethylethylenediamine (TMEDA). nih.gov The choice of base can be crucial for selectivity, with bidentate ligands like TMEDA often enhancing the reactivity of the copper catalyst towards the imidazole N-H. nih.gov Palladium-catalyzed N-arylation reactions have also been developed for unsymmetrical imidazoles, showing high selectivity for the N1 position. researchgate.net Nickel-catalyzed N-arylation of fluoroalkylamines has also been reported, offering a potential alternative for coupling with specific aryl halides. nih.gov

Table 1: Representative Conditions for N-Functionalization of Imidazole Derivatives

| Transformation | Reagents and Conditions | Substrate Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl tosylate, Cs2CO3, Dioxane, 90 °C | Bromo-indazole | researchgate.net |

| N-Arylation (Cu-catalyzed) | Aryl boronic acid, Cu(OAc)2·H2O, TMEDA, CH3OH/H2O | 5-Bromo-2-aminobenzimidazole | nih.gov |

| N-Arylation (Pd-catalyzed) | Aryl halide, Pd2(dba)3, L1 (ligand), base | Unsymmetric imidazoles | researchgate.net |

Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki, Sonogashira, Negishi)

The C2-bromo substituent is a key handle for introducing a wide range of functionalities through transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between the C2 position of the imidazole and various aryl or vinyl boronic acids or esters. While specific examples for this compound are not prevalent in the literature, the Suzuki-Miyaura coupling is widely applied to bromo-heterocycles. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent and water. The reactivity in Suzuki coupling can be influenced by the electronic nature of the substituents on both coupling partners.

Sonogashira Coupling: The Sonogashira reaction allows for the coupling of the C2-bromo position with terminal alkynes, leading to the formation of 2-alkynyl-imidazoles. libretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. libretexts.org The reaction conditions are generally mild, making it suitable for substrates with various functional groups. libretexts.org For instance, Sonogashira coupling has been successfully performed on 5-bromoindole (B119039) with phenylacetylene, highlighting its applicability to bromo-heterocycles. researchgate.net The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl. libretexts.org

Negishi Coupling: The Negishi coupling involves the reaction of the C2-bromoimidazole with an organozinc reagent, catalyzed by a palladium or nickel complex. researchgate.net This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. researchgate.net Acenaphthoimidazolylidene palladium complexes have been shown to be highly active catalysts for Negishi cross-coupling of a wide range of (hetero)aryl halides with alkylzinc reagents under mild conditions. researchgate.netrsc.org This suggests that this compound would be a suitable substrate for such transformations.

Table 2: Overview of Cross-Coupling Reactions on Bromo-Heterocycles

| Coupling Reaction | Typical Catalyst/Reagents | Bond Formed | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd catalyst, base, boronic acid/ester | C(sp²)-C(sp²), C(sp²)-C(sp³) | Wide availability of boronic acids. | libretexts.org |

| Sonogashira | Pd catalyst, Cu(I) co-catalyst, base, terminal alkyne | C(sp²)-C(sp) | Mild reaction conditions. | libretexts.org |

| Negishi | Pd or Ni catalyst, organozinc reagent | C(sp²)-C(sp³), C(sp²)-C(sp²), C(sp²)-C(sp) | High functional group tolerance. | researchgate.net |

Modifications of the Difluoromethyl Group

The difluoromethyl (CF₂H) group, while often considered a stable bioisostere for a hydroxyl or thiol group, can also undergo chemical transformations. nih.gov The acidic nature of the C-H bond in the CF₂H group allows for its deprotonation to form a nucleophilic difluoromethyl anion.

Research has shown that difluoromethyl (hetero)arenes can be deprotonated using a combination of a strong base and a Lewis acid to trap the resulting anion. rsc.org This methodology opens up the possibility of using the difluoromethyl group as a handle for further functionalization, for example, by reaction with various electrophiles. rsc.org The direct C-H difluoromethylation of heterocycles using reagents like sodium difluoromethanesulfinate (CF₂HSO₂Na) under photoredox catalysis has also been developed, indicating the accessibility of the CF₂H radical. nih.gov While specific modifications of the difluoromethyl group on this compound are not widely reported, these general principles suggest that it could be a site for further derivatization.

A significant reaction of the difluoromethyl group attached to an imidazole ring is its susceptibility to basic hydrolysis. This reactivity is attributed to the initial ionization of the imidazole N-H, followed by the formation of an azafulvene intermediate through the loss of HF, which then reacts with water. researchgate.net

Table 3: Reactivity of the Difluoromethyl Group on Heterocycles

| Transformation | Key Reagents/Conditions | Intermediate/Product Type | Reference |

|---|---|---|---|

| Deprotonation | Strong base (e.g., KN(iPr)₂), Lewis acid (e.g., B₃N₃Me₆) | Nucleophilic ArCF₂⁻ synthon | rsc.org |

| Radical Formation | Photoredox catalysis, CF₂HSO₂Na | •CF₂H radical | nih.gov |

| Basic Hydrolysis | Aqueous base | Azafulvene intermediate, leading to hydrolysis | researchgate.net |

Ring-Opening and Rearrangement Reactions

The imidazole ring is generally stable, but under certain conditions, it can undergo ring-opening or rearrangement reactions. For instance, the oxidation of coordinated imidazole complexes can lead to ring cleavage, forming products like N-coordinated diformamide. researchgate.net However, such reactions often require harsh conditions and the presence of a metal coordinator, and their applicability to free this compound is not well-established.

Rearrangement reactions of the imidazole core itself are less common. However, the introduction of substituents can sometimes lead to rearrangements under specific thermal or photochemical conditions. The presence of the electron-withdrawing difluoromethyl group might influence the electron distribution in the imidazole ring, potentially opening up pathways for rearrangements that are not observed in simpler imidazoles. This area of the chemistry of this compound remains largely unexplored and warrants further investigation.

Synthesis of Advanced Imidazole Scaffolds and Polycyclic Systems

The bifunctional nature of this compound makes it an excellent starting material for the construction of more complex fused heterocyclic systems.

Imidazo[1,2-a]pyridines: These fused systems are of significant interest in medicinal chemistry. researchgate.net A common synthetic route involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. nih.gov In a similar fashion, 2-bromoimidazoles can react with suitable precursors to form imidazo[1,2-a]pyridine (B132010) derivatives. For example, the reaction of 2-aminopyridines with α-bromo-β-keto esters can yield highly substituted imidazo[1,2-a]pyridines, often under microwave irradiation in solvent-free conditions. organic-chemistry.org

Imidazo[2,1-b]thiazoles: This scaffold is another important heterocyclic system with a range of biological activities. mdpi.comconnectjournals.com The synthesis of imidazo[2,1-b]thiazoles can be achieved by reacting a 2-aminothiazole (B372263) with an α-haloketone. researchgate.net Alternatively, 2-bromoimidazoles can serve as the imidazole component in reactions with appropriate thiazole (B1198619) precursors. A one-pot synthesis of imidazo[2,1-b]thiazoles using a Groebke–Blackburn–Bienaymé reaction has been reported, showcasing the versatility of multicomponent reactions in building such fused systems. mdpi.com

Other Polycyclic Systems: The reactivity of the bromo and N-H functionalities allows for the construction of a variety of other polycyclic imidazole systems. For example, visible-light-promoted radical cyclization of imidazoles bearing an unactivated alkene chain can lead to the formation of difluoromethyl-substituted polycyclic imidazoles. nih.govbeilstein-journals.org Furthermore, transition metal-free double C(sp²)-N coupling and cyclization of 2-(2-bromoaryl)imidazoles with 2-aminobenzimidazoles under microwave irradiation has been used to construct trinuclear imidazole-fused hybrid scaffolds. nih.gov These examples demonstrate the potential of this compound as a precursor for a diverse range of complex heterocyclic architectures.

Table 4: Synthesis of Fused Imidazole Systems

| Fused System | General Synthetic Strategy | Starting Material Types | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyridines | Condensation/Cyclization | 2-Aminopyridines and α-halocarbonyls | nih.govorganic-chemistry.org |

| Imidazo[2,1-b]thiazoles | Condensation/Cyclization or Multicomponent Reaction | 2-Aminothiazoles and α-haloketones | mdpi.comresearchgate.net |

| Polycyclic Imidazoles | Radical Cyclization | Imidazoles with alkene side chains | nih.govbeilstein-journals.org |

| Trinuclear Fused Imidazoles | Transition metal-free C-N coupling/cyclization | 2-(2-Bromoaryl)imidazoles and 2-aminobenzimidazoles | nih.gov |

Structure Property Relationships and Analogue Design in the Context of 2 Bromo 5 Difluoromethyl 1h Imidazole

Influence of Halogen and Fluoromethyl Substituents on Molecular Properties

The substitution of a bromine atom at the C2 position and a difluoromethyl group at the C5 position of the imidazole (B134444) ring profoundly influences the molecule's physicochemical properties, including its acidity, basicity, lipophilicity, and hydrogen bonding characteristics. These modifications are critical in tuning the molecule for specific chemical applications.

Acidity and Basicity: The imidazole ring is amphoteric, meaning it can act as both an acid and a base. chemijournal.com The lone pair on the sp²-hybridized nitrogen (N3) can accept a proton, making the molecule basic, while the N-H proton at the N1 position can be donated, rendering it acidic. The substituents at the C2 and C5 positions significantly modulate these properties through their electronic effects.

The bromine atom at C2 is an electron-withdrawing group primarily through its inductive effect (-I). nih.gov This effect reduces the electron density on the imidazole ring, including at the N3 position. Consequently, the N3 nitrogen becomes less basic and less likely to be protonated. Conversely, the withdrawal of electron density from the N1-H bond enhances its acidity, making the proton more easily removable by a base.

The difluoromethyl (CF₂H) group at C5 is also strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This further decreases the basicity of the N3 atom and increases the acidity of the N1 proton. The CF₂H group is recognized as a bioisostere of alcohol, thiol, or amine moieties and can participate in hydrogen bonding. nih.gov The combined electron-withdrawing nature of both the bromo and difluoromethyl groups makes 2-bromo-5-(difluoromethyl)-1H-imidazole significantly less basic and more acidic than unsubstituted imidazole.

| Compound | Substituent at C2 | Substituent at C5 | Predicted Effect on Basicity (pKa of Conjugate Acid) | Predicted Effect on Acidity (pKa of N-H) |

|---|---|---|---|---|

| 1H-Imidazole | -H | -H | ~7.1 (Reference) | ~14.0 (Reference) |

| 2-Bromo-1H-imidazole | -Br (Electron-withdrawing) | -H | Decreased | Increased |

| This compound | -Br (Electron-withdrawing) | -CF₂H (Strongly electron-withdrawing) | Significantly Decreased | Significantly Increased |

Lipophilicity: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter for synthetic intermediates used in various reaction media. Both halogen atoms and fluorinated groups are known to increase lipophilicity. The bromine atom contributes significantly to the lipophilicity of the molecule. The difluoromethyl group also enhances lipophilicity, a property that can improve solubility in nonpolar solvents and facilitate passage through biological membranes in the context of designing bioactive molecules. nih.govnih.gov The presence of both substituents in this compound results in a compound with considerably higher lipophilicity compared to the parent imidazole.

Hydrogen Bonding Characteristics: The imidazole core is an excellent hydrogen bond donor (via the N1-H) and acceptor (via the N3 lone pair). mdpi.com The introduction of the bromo and difluoromethyl substituents modifies these capabilities.

As a Hydrogen Bond Donor: The increased acidity of the N1-H proton, due to the electron-withdrawing substituents, makes it a stronger hydrogen bond donor.

As a Hydrogen Bond Acceptor: The reduced electron density at the N3 nitrogen weakens its ability to act as a hydrogen bond acceptor. rsc.org Furthermore, the difluoromethyl group itself can act as a hydrogen bond donor through its C-H bond, a property that is increasingly recognized in medicinal chemistry for enhancing target affinity. nih.govnih.gov Organic fluorine is generally considered a weak hydrogen bond acceptor. nih.gov The interplay of these factors creates a complex hydrogen bonding profile, which is crucial for the molecule's interaction with other species in both synthetic and biological contexts. The formation of intramolecular hydrogen bonds can also play a role in the conformational preferences of derivatives. rsc.orgrsc.org

Rational Design of Derivatives and Analogues for Specific Chemical Applications

The specific substitution pattern of this compound makes it a valuable scaffold for the rational design of derivatives and analogues for various chemical applications, particularly as synthetic intermediates and chemical probes.

As a Synthetic Intermediate: The reactivity of the C2-bromo substituent makes it a key handle for introducing further molecular diversity. Halogenated imidazoles are widely used as raw materials in the synthesis of pharmaceuticals. google.com The bromine at the C2 position is susceptible to nucleophilic substitution, although this often requires the presence of electron-withdrawing groups on the ring to facilitate the reaction. pharmaguideline.com More commonly, it serves as an excellent coupling partner in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions.

This allows for the facile introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups at the C2 position, generating a library of complex imidazole derivatives. thieme-connect.com For instance, 2-bromo-1H-imidazole can be used as a substrate for Suzuki coupling reactions. biosynth.com The N1 position can also be readily functionalized, for example, by reaction with electrophiles like ethylchloroacetate to form esters, which can then be converted to various amides. nih.gov The difluoromethyl group is generally stable under these conditions, allowing for selective modification at other positions. The ability to deprotonate the Ar-CF₂H group under specific conditions to form a nucleophilic Ar-CF₂⁻ synthon opens up another avenue for derivatization, enabling the construction of benzylic Ar-CF₂-R linkages. acs.org

| Position | Reaction Type | Potential Reagents/Catalysts | Resulting Derivative Type | Reference for Principle |

|---|---|---|---|---|

| C2-Br | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | 2-Aryl-5-(difluoromethyl)-1H-imidazole | thieme-connect.com |

| C2-Br | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | 2-Amino-5-(difluoromethyl)-1H-imidazole | thieme-connect.com |

| N1-H | N-Alkylation | Alkyl halide, Base | 1-Alkyl-2-bromo-5-(difluoromethyl)-imidazole | nih.gov |

| N1-H | N-Arylation | Aryl boronic acid, Cu catalyst | 1-Aryl-2-bromo-5-(difluoromethyl)-imidazole | nih.gov |

As a Chemical Probe: Imidazole-based structures are frequently used in the design of chemical probes, such as fluorescent sensors, for detecting ions and small molecules. rsc.orghep.com.cnresearchgate.net The electronic properties and hydrogen bonding potential of this compound can be harnessed to create probes with high selectivity and sensitivity. For example, the imidazole core can be integrated into a larger conjugated system to create a fluorophore. The electron-withdrawing nature of the substituents can modulate the emission properties of the fluorophore upon binding to an analyte. The synthesis of fluorinated indole-imidazoles as molecular probes has been reported, highlighting the utility of fluorinated imidazoles in this area. mdpi.com The design of such probes often involves computational methods like Density Functional Theory (DFT) to predict their recognition and signaling mechanisms. rsc.org

Quantitative Structure-Activity Relationships (QSAR) in Related Imidazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their activities. researchgate.net For imidazole scaffolds, QSAR models have been instrumental in designing new derivatives with optimized properties for specific applications, such as antifungal agents, enzyme inhibitors, and anticancer drugs. japsonline.comnih.govnih.govnih.govbenthamdirect.com These studies provide valuable insights into the chemical design principles and molecular interactions that govern the activity of these compounds.

Chemical Design Principles from QSAR: QSAR models typically use molecular descriptors to quantify various aspects of a molecule's structure. These descriptors fall into several categories, including:

Electronic Descriptors: These describe the electron distribution in the molecule (e.g., atomic charges, dipole moment, HOMO/LUMO energies). For imidazole derivatives, the electronic properties are crucial. The presence of electron-withdrawing groups like bromo and difluoromethyl significantly impacts these descriptors. QSAR studies on halogen-substituted benzimidazoles have shown that such substitutions are critical for activity. mdpi.com

Steric Descriptors: These relate to the size and shape of the molecule (e.g., molecular weight, van der Waals volume, surface area). The steric bulk of substituents can influence how a molecule fits into a binding site. researchgate.net

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule (e.g., logP). Lipophilicity is often a key factor in determining how a compound is absorbed and distributed, and studies on imidazole-thiosemicarbazides found it to be a rate-limiting factor for their activity. nih.gov

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

QSAR studies on various imidazole-containing compounds have consistently shown that a combination of these descriptors is necessary to build a predictive model. For example, a QSAR study on antifungal imidazole derivatives indicated that size, bulkiness, polar interactions, and lipophilicity were all significant factors. researchgate.net

Molecular Interactions: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bonding interactions around the molecular scaffold. researchgate.net These maps are invaluable for rational drug design.

Electrostatic Interactions: The electron-withdrawing bromine and difluoromethyl groups on the this compound scaffold create a specific electrostatic potential map. QSAR studies often highlight regions where positive or negative potential is favorable for activity, guiding the placement of charged or polar groups. researchgate.net

Hydrophobic Interactions: The bromo and difluoromethyl groups contribute to the molecule's hydrophobicity. CoMSIA maps can indicate where increasing or decreasing hydrophobicity would be beneficial, suggesting modifications to enhance binding to hydrophobic pockets in a target protein.

Hydrogen Bonding: The N1-H (donor), N3 (acceptor), and CF₂H (donor) provide specific hydrogen bonding capabilities. QSAR models can identify key hydrogen bond donor and acceptor fields that are critical for molecular recognition and activity.

By analyzing these QSAR models, chemists can rationally design new derivatives of this compound with a higher probability of possessing the desired chemical or biological activity, whether as a highly reactive synthetic intermediate or a potent and selective chemical probe or bioactive molecule. nih.govnih.gov

Synthetic Utility and Applications As Key Intermediates

Role in the Synthesis of Complex Organic Molecules

2-Bromo-5-(difluoromethyl)-1H-imidazole is a pivotal intermediate in the construction of complex, biologically active molecules. Its primary documented application is in the synthesis of novel fungicides. The bromine atom at the 2-position of the imidazole (B134444) ring is readily displaced or involved in coupling reactions, allowing for the attachment of other molecular fragments. This reactivity is fundamental to its role in building larger, more intricate chemical structures.

Use as a Precursor for Fluorinated Heterocycles

The presence of the difluoromethyl group makes this compound an important precursor for a range of other fluorinated heterocycles. The difluoromethyl moiety is a bioisostere for other functional groups and can enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. Consequently, this imidazole derivative is frequently used to introduce the CHF2 group into larger heterocyclic systems.

Its most notable use is in the synthesis of fluorinated pyrazole (B372694) compounds. For instance, it is a key starting material in the production of N-(1,3-dimethyl-1H-pyrazol-4-yl)-5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. In this synthesis, the bromo-imidazole is first converted into a pyrazole-containing intermediate, which then undergoes further reactions to yield the final fungicidal product. This transformation highlights the role of this compound as a foundational element for constructing more complex, fluorinated heterocyclic systems.

Integration into Multistep Synthesis of Advanced Chemical Building Blocks

This compound is frequently employed in multistep synthetic routes to produce advanced chemical building blocks and active pharmaceutical ingredients. Its utility is particularly evident in the agrochemical sector, where it is a component in the synthesis of potent fungicides.

One well-documented multistep synthesis involves the reaction of this compound with other reagents to form a pyrazole carboxamide derivative. A representative synthetic pathway is the preparation of certain isoxazoline-substituted pyrazole carboxamide fungicides. The synthesis begins with the N-alkylation of the imidazole, followed by a reaction sequence that ultimately couples the imidazole-derived fragment with another heterocyclic moiety to produce the final, complex fungicidal molecule.

The following table outlines a general reaction sequence involving this compound as a key intermediate:

| Step | Starting Material | Reagent(s) | Product | Purpose |

| 1 | This compound | Alkylating agent (e.g., Methyl Iodide) | 2-Bromo-1-alkyl-5-(difluoromethyl)-1H-imidazole | Introduction of a substituent on the imidazole nitrogen. |

| 2 | 2-Bromo-1-alkyl-5-(difluoromethyl)-1H-imidazole | Grignard reagent or organolithium, then CO2 | 1-Alkyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid derivative | Formation of a pyrazole carboxylic acid, a key building block. |

| 3 | 1-Alkyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid derivative | Activating agent, then an amine | Final pyrazole amide or carboxamide product | Coupling to form the final, biologically active molecule. |

This integration into multistep syntheses underscores the importance of this compound as a versatile and valuable intermediate in the production of advanced chemical products.

Patent Landscape and Industrial Relevance for 2 Bromo 5 Difluoromethyl 1h Imidazole Synthesis

Analysis of Patent Literature on Synthesis Routes

While specific patents for the synthesis of 2-Bromo-5-(difluoromethyl)-1H-imidazole are not readily found in public databases, the patent landscape for related functionalized imidazoles suggests several plausible synthetic strategies. These routes generally involve either the construction of the imidazole (B134444) ring from precursors already bearing the desired bromo and difluoromethyl substituents, or the functionalization of a pre-formed imidazole core.

One potential approach involves the halogenation of a difluoromethyl-imidazole precursor. For instance, a process analogous to the production of 2-halo-4-nitroimidazoles could be envisioned. google.com In such a method, a suitable difluoromethyl-imidazole starting material would be subjected to bromination using a halogenating agent. A patent for the production of 2-halo-4-nitroimidazoles discloses the reaction of 2,4-dinitroimidazole (B52884) with concentrated hydrobromic acid under reflux to yield 2-bromo-4-nitroimidazole, albeit in a relatively low yield of 30%. google.com Adapting this for the target compound would necessitate a starting material like 5-(difluoromethyl)-1H-imidazole, which would then be brominated.

Another strategy could involve a visible-light-promoted radical cyclization. A recent study demonstrated an eco-friendly method for synthesizing difluoromethyl-substituted polycyclic imidazoles using difluoroacetic acid as the fluorine source under metal-free conditions. nih.gov This suggests a modern approach where a precursor containing an unactivated alkene is cyclized to form the imidazole ring while incorporating the difluoromethyl group. The subsequent bromination of the imidazole ring could then be carried out.

Furthermore, the synthesis could be approached by building the imidazole ring from open-chain precursors. The classic Debus synthesis of imidazoles, first reported in 1858, utilizes a reaction between a dicarbonyl compound (glyoxal), an aldehyde, and ammonia. mdpi.com While this method often results in low yields, it is still employed for creating C-substituted imidazoles. mdpi.com For the target compound, this would require a difluoromethyl-containing aldehyde or dicarbonyl compound as a starting material, with subsequent bromination of the resulting imidazole.

The table below summarizes plausible synthesis routes based on analogous patented methods.

| Plausible Synthesis Route | Key Starting Materials | Key Reagents/Conditions | Potential Advantages | Potential Challenges | Relevant Patent Analogy |

| Bromination of a Pre-formed Imidazole Ring | 5-(difluoromethyl)-1H-imidazole | Hydrobromic acid, reflux | Direct introduction of the bromine atom. | Potentially low yields, harsh reaction conditions. | WO2010021409A1 google.com |

| Visible-Light-Promoted Radical Cyclization and Bromination | Benzimidazole with an unactivated alkene | Difluoroacetic acid, PhI(OAc)₂, visible light, followed by a brominating agent. | Eco-friendly, metal-free, high yields for the cyclization step. nih.gov | Requires a multi-step process to first form the imidazole and then brominate. | Pang et al. (2025) nih.gov |

| Imidazole Ring Construction (Debus Synthesis) | Difluoromethyl-containing glyoxal (B1671930) or aldehyde, ammonia | Brominating agent for subsequent functionalization. | Utilizes simple, readily available starting materials. | Often results in low yields and lack of regioselectivity. | Debus Synthesis mdpi.com |

Economic and Environmental Considerations in Industrial Production

The industrial-scale synthesis of fine chemicals like this compound is governed by both economic viability and increasing environmental regulations. The production of heterocyclic compounds, which form the backbone of many pharmaceuticals, has traditionally involved methods that are not environmentally friendly. africanjournalofbiomedicalresearch.com However, there is a significant push towards greener and more sustainable manufacturing processes. nih.govnih.gov

Economic Factors:

The cost of production is a primary driver in industrial synthesis. Key economic considerations include:

Catalyst Costs: While many modern synthetic methods aim to use inexpensive and recyclable catalysts, some processes may require costly transition metal catalysts. nih.gov For instance, in some upgrading processes, zeolite-based platinum catalysts can dominate the catalyst expenses. nih.gov

Energy Consumption: Reaction conditions, such as high temperatures and pressures, contribute to energy costs. Microwave-assisted synthesis is one technique that can reduce reaction times and energy usage. africanjournalofbiomedicalresearch.com

Process Efficiency: High-yield reactions are crucial for economic feasibility. A higher number of synthetic steps can also increase costs due to the need for intermediate purifications and potential for material loss at each stage.

Waste Management: The disposal of hazardous waste, including solvents and byproducts, represents a significant operational cost.

Environmental Factors:

The environmental impact of chemical synthesis is a growing concern, leading to the adoption of green chemistry principles. africanjournalofbiomedicalresearch.com For the production of this compound, these would include:

Solvent Choice: The use of toxic and volatile organic solvents is a major environmental concern. Greener alternatives like water, ethanol, ionic liquids, and deep eutectic solvents are being explored. africanjournalofbiomedicalresearch.com Solvent-free reaction conditions are an even more sustainable option. nih.gov

Atom Economy: Synthetic routes with high atom economy, where a high proportion of the atoms in the reactants are incorporated into the final product, are preferred to minimize waste. africanjournalofbiomedicalresearch.com

Catalysis: The use of recyclable and non-toxic catalysts, such as biocatalysts or solid-supported catalysts, can significantly reduce the environmental footprint. africanjournalofbiomedicalresearch.comnih.gov

Waste Reduction: The development of synthetic pathways that minimize the formation of hazardous byproducts is a key goal of green chemistry. The E-factor, which is the ratio of the mass of waste to the mass of product, is a useful metric for assessing the environmental impact of a process. africanjournalofbiomedicalresearch.com

Renewable Feedstocks: While likely not yet prevalent for a specialized compound like this, the long-term trend in the chemical industry is towards the use of renewable starting materials.

The following table outlines key economic and environmental considerations for the industrial production of a functionalized imidazole like this compound.

| Consideration | Economic Impact | Environmental Impact | Potential Mitigation Strategies |

| Starting Material Sourcing | High cost of specialized fluorinated and brominated precursors. | Potential for hazardous extraction or synthesis processes for raw materials. | Development of more efficient routes to key intermediates. |

| Solvent Usage | Costs associated with purchase, recovery, and disposal of organic solvents. | Air and water pollution from volatile and toxic solvents. | Use of greener solvents (water, ethanol), ionic liquids, or solvent-free conditions. africanjournalofbiomedicalresearch.comnih.gov |

| Catalyst Selection | High cost of precious metal catalysts. | Toxicity of heavy metal catalysts and their leaching into waste streams. | Use of abundant metal catalysts, organocatalysts, or biocatalysts; catalyst recycling. africanjournalofbiomedicalresearch.comnih.gov |

| Energy Consumption | High operational costs for energy-intensive reaction conditions (e.g., high heat, pressure). | Greenhouse gas emissions from energy production. | Microwave-assisted synthesis, flow chemistry to improve heat and mass transfer. africanjournalofbiomedicalresearch.com |

| Waste Generation | Significant costs for the treatment and disposal of hazardous waste. | Environmental contamination from byproducts and unreacted starting materials. | High atom economy reactions, recycling of byproducts where possible. africanjournalofbiomedicalresearch.com |

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-Bromo-5-(difluoromethyl)-1H-imidazole and its derivatives will likely pivot towards greener and more efficient methodologies. Traditional synthetic routes often involve harsh conditions and generate significant waste. Modern approaches are expected to address these limitations.

Eco-friendly synthetic protocols are a key area of development. rsc.orgresearchgate.net This includes the use of benign solvents, such as water, and the development of catalyst systems that can be easily recovered and reused. researchgate.net For instance, the synthesis of functionalized imidazoles has been achieved using nano-silica dendritic polymer-supported catalysts, which offer high efficiency and reusability. mdpi.com The exploration of biomass-derived starting materials also presents a sustainable route towards imidazole-based compounds. nih.gov

Furthermore, the application of sonochemistry, which utilizes ultrasonic irradiation, has emerged as a green technique to enhance reaction rates and yields in the synthesis of imidazole (B134444) derivatives, often under milder conditions than conventional methods. mdpi.com The development of one-pot multicomponent reactions, catalyzed by environmentally benign catalysts like copper nanoparticles in aqueous media, also represents a promising avenue for the sustainable synthesis of highly substituted imidazoles. acs.org These methodologies could be adapted for the synthesis of this compound, significantly reducing the environmental impact.

| Catalyst Type | Reaction Condition | Advantages | Potential Application |

| Nano-silica dendritic polymer-supported H₃PW₁₂O₄₀ | Ultrasound-assisted | High yields, reusability, green solvent | Synthesis of substituted imidazoles |

| Mesoporous nano-reactor SBA-SO₃H | Ultrasonic irradiation | Accelerated mass transfer, high yields | Multi-component coupling for heterocycles |

| Copper nanoparticles | Aqueous media, room temperature | Green solvent, high efficiency, one-pot | Synthesis of 2,4,5-trisubstituted imidazoles |

Exploration of Undiscovered Reactivity Patterns

The bromine and difluoromethyl substituents on the imidazole ring of this compound offer a rich playground for exploring novel reactivity patterns. The C-Br bond is a versatile handle for a variety of cross-coupling reactions, while the difluoromethyl group can influence the electronic properties and reactivity of the imidazole core.

A significant future direction is the catalytic C-H functionalization of the imidazole ring. acs.orgnih.gov Palladium-catalyzed direct C-H arylation and alkenylation have been successfully applied to imidazolones, and similar strategies could be developed for this compound. nih.gov This would allow for the direct introduction of various functional groups at specific positions on the imidazole ring, bypassing the need for pre-functionalized starting materials.

Photoredox catalysis is another powerful tool that could unlock new reactivity for this compound. acs.orgyoutube.com Visible-light-induced photoredox catalysis can facilitate a range of transformations under mild conditions, including C-N and C-C bond formations. youtube.comresearchgate.net For instance, iridium and ruthenium-based photoredox catalysts, in tandem with nickel catalysis, have been used for the cross-coupling of aryl bromides with various partners. acs.org Such methods could be employed to functionalize the bromo-position of the target molecule.

| Reaction Type | Catalyst System | Potential Transformation |

| C-H Arylation/Alkenylation | Palladium/Copper | Direct functionalization of the imidazole ring |

| Photoredox Cross-Coupling | Iridium/Nickel Dual Catalysis | C-N and C-C bond formation at the bromo-position |

| C-H Trifluoromethylation | Photoredox Catalysis | Introduction of trifluoromethyl groups |

Integration with Flow Chemistry and Automation Techniques

The integration of synthetic routes with continuous flow chemistry and automation presents a significant opportunity to improve the efficiency, safety, and scalability of producing this compound and its derivatives. researchgate.net Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. acs.org

The synthesis of highly functionalized imidazoles has been successfully demonstrated in continuous flow microreactor systems, often achieving high yields in a matter of minutes. acs.org These systems are particularly advantageous for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. The synthesis of imidazo-oxadiazoles has been achieved in a three-reactor, multistep continuous-flow system without the isolation of intermediates, showcasing the potential for streamlined production. nih.gov

Automated synthesis platforms, combining flow chemistry with real-time reaction monitoring and optimization algorithms, could further accelerate the discovery and development of new derivatives of this compound. These technologies allow for the rapid exploration of a wide range of reaction conditions and starting materials, significantly reducing the time required for process development. researchgate.net

Advanced Characterization Beyond Current Capabilities

As the complexity of molecules derived from this compound increases, so too will the need for advanced analytical techniques to fully characterize their structure and properties.

High-field Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be a cornerstone of structural elucidation. researchgate.net Advanced NMR techniques, such as those centered on the ¹⁹F nucleus, are particularly powerful for analyzing fluorinated compounds. researchgate.netnbellgroup.co.uk These methods can provide detailed information about the local environment of the difluoromethyl group and its interactions with the rest of the molecule. The use of ¹⁹F-centered NMR analysis can facilitate the study of complex mixtures of fluorinated molecules without the need for separation. researchgate.net

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) offers ultra-high resolution and mass accuracy, enabling the unambiguous identification of complex molecular formulas. copernicus.org This technique is invaluable for characterizing novel compounds and for studying complex reaction mixtures.

Computational studies, using methods like Density Functional Theory (DFT), will play an increasingly important role in complementing experimental data. researchgate.netnih.govacs.org DFT calculations can provide insights into molecular structure, electronic properties, and reactivity, helping to rationalize experimental observations and guide the design of new molecules with desired properties. researchgate.netacs.org

| Technique | Information Provided |

| High-Field ¹⁹F NMR | Detailed local environment of the difluoromethyl group |

| FTICR-MS | Unambiguous molecular formula determination |

| Density Functional Theory (DFT) | Molecular structure, electronic properties, reactivity |

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-5-(difluoromethyl)-1H-imidazole, and how can reaction conditions be standardized?

- Methodological Answer : A one-pot, two-step synthesis is recommended, adapted from procedures for analogous bromo-imidazole derivatives. For example, halo-nitrobenzene can react with substituted imidazoles in DMF under argon with K₂CO₃ and CuI catalysis at 120°C for 24 hours . Post-reaction purification via column chromatography ensures high yield and purity. Key parameters to optimize include solvent choice (e.g., DMF for solubility), catalyst loading (0.1 eq. CuI), and reaction time (24–48 hours). Monitoring via TLC (Rf values ~0.65–0.83 for similar compounds) ensures reaction completion .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : A multi-technique approach is essential:

- FTIR : Confirm functional groups (e.g., C-Br stretch at ~590 cm⁻¹, C-F stretches at 1000–1300 cm⁻¹) .

- NMR : Use ¹H NMR to identify aromatic protons (δ 7.3–8.4 ppm) and difluoromethyl splitting patterns (¹⁹F coupling) .

- HRMS : Validate molecular weight (e.g., expected [M+H]⁺ for C₄H₃BrF₂N₂: ~212.94 Da) .

- Melting Point : Compare with analogs (e.g., 252–320°C for bromo-imidazoles) to assess purity .

Q. How do bromo and difluoromethyl substituents influence the compound’s physicochemical properties?

- Methodological Answer :

- Bromo Group : Increases molecular weight and polarizability, enhancing halogen bonding in target interactions. It also reduces solubility in aqueous media, necessitating DMSO or DMF for biological assays .

- Difluoromethyl Group : Improves metabolic stability via steric and electronic effects. Fluorine’s electronegativity alters pKa (e.g., reduces basicity of adjacent amines) and enhances membrane permeability .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate this compound’s potential as an EGFR inhibitor?

- Methodological Answer :

- Target Selection : Use crystal structures of EGFR (PDB ID: 1M17) for docking.

- Software : AutoDock Vina or Schrödinger Suite with OPLS4 force field.

- Parameters : Include halogen-bonding interactions (Br with backbone carbonyls) and fluorine’s hydrophobic effects. Validate docking poses using binding affinity scores (ΔG < −8 kcal/mol) and compare with known inhibitors like gefitinib .

Q. What ADMET properties should be prioritized for preclinical evaluation, and how are they assessed?

- Methodological Answer :

- Absorption : Calculate LogP (2.5–3.5 optimal) and polar surface area (<140 Ų) via SwissADME .

- Metabolism : Use hepatic microsome assays to identify CYP450-mediated degradation (e.g., CYP3A4/2D6).

- Toxicity : Ames test for mutagenicity and hERG inhibition assays (IC₅₀ > 10 µM acceptable) .

Q. How can contradictions in substituent effects (e.g., bromo vs. methyl groups) on bioactivity be resolved?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs (e.g., 5-methyl vs. 5-bromo derivatives) and assay against the same target. For example, bromo groups may enhance EGFR inhibition (IC₅₀ ~2 µM) compared to methyl (IC₅₀ ~5 µM) due to stronger halogen bonding .

- DFT Calculations : Compare electrostatic potential maps to quantify halogen bond strengths (e.g., σ-hole analysis) .

Q. What role does fluorine play in enhancing the compound’s bioactivity and stability?

- Methodological Answer :

- Conformational Rigidity : Fluorine’s van der Waals radius (1.47 Å) restricts bond rotation, stabilizing bioactive conformations.

- Metabolic Resistance : Difluoromethyl resists oxidative metabolism better than CH₃ or CF₃ groups. Validate via liver microsome assays (t₁/₂ > 60 minutes preferred) .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

- Methodological Answer :

- Catalyst Optimization : Replace CuI with Pd(OAc)₂ for higher turnover (e.g., 86% yield for similar compounds) .

- Microwave-Assisted Synthesis : Reduce reaction time (4–6 hours vs. 24 hours) and improve regioselectivity .

Q. What computational methods are recommended for predicting the compound’s stability and reactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.